Urea, 1-(9-acridinyl)-3-(2-bromoallyl)-

Description

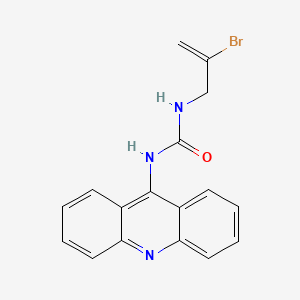

Urea, 1-(9-acridinyl)-3-(2-bromoallyl)- is a heterocyclic urea derivative featuring a 9-acridinyl group and a 2-bromoallyl substituent. The acridinyl moiety (C₁₃H₉N) is a planar aromatic system known for its fluorescence properties, while the 2-bromoallyl group (C₃H₄Br) introduces reactivity via the bromine atom, enabling participation in cyclization or substitution reactions . The urea core (NHCONH) facilitates hydrogen bonding, influencing crystallinity and intermolecular interactions .

Molecular Formula: C₁₇H₁₄BrN₃O (calculated based on structural analysis; lists an incorrect formula, likely due to a data entry error).

Molecular Weight: 356.03 Da (calculated).

Key Features:

- Fluorescence Potential: The 9-acridinyl group may confer fluorescence, though the urea linkage could modulate this property compared to thioureas or isothiocyanatoacridines .

- Reactivity: The 2-bromoallyl substituent enables participation in nickel-mediated cyclization, analogous to reactions observed in bromoallyl-containing amines .

Properties

CAS No. |

102613-28-5 |

|---|---|

Molecular Formula |

C17H14BrN3O |

Molecular Weight |

356.2 g/mol |

IUPAC Name |

1-acridin-9-yl-3-(2-bromoprop-2-enyl)urea |

InChI |

InChI=1S/C17H14BrN3O/c1-11(18)10-19-17(22)21-16-12-6-2-4-8-14(12)20-15-9-5-3-7-13(15)16/h2-9H,1,10H2,(H2,19,20,21,22) |

InChI Key |

PMFFHYXVVVBLAK-UHFFFAOYSA-N |

Canonical SMILES |

C=C(CNC(=O)NC1=C2C=CC=CC2=NC3=CC=CC=C31)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Analogues

1-(Adamantan-1-yl)-3-Substituted Ureas

Example : 1-(Adamantan-1-yl)-3-(4-chlorophenyl)urea (C₁₇H₂₁ClN₂O) .

| Property | Urea, 1-(9-Acridinyl)-3-(2-Bromoallyl)- | 1-(Adamantan-1-yl)-3-(4-Chlorophenyl)Urea |

|---|---|---|

| Substituents | 9-Acridinyl, 2-bromoallyl | Adamantyl, 4-chlorophenyl |

| Molecular Weight | 356.03 Da | 328.81 Da |

| Hydrogen Bonding | Strong (urea NH donors) | Strong (isostructural with bromo analog) |

| Crystallinity | Likely planar stacking (acridinyl) | Tricyclic adamantyl disrupts planarity |

| Applications | Potential fluorophore/drug candidate | Tuberculosis drug development |

Key Insight : The bulky adamantyl group reduces planarity compared to the acridinyl system, affecting crystal packing and solubility. Both compounds leverage urea-based hydrogen bonding for stability .

Acridine Derivatives: Thioureas and Isothiocyanates

Example : 9-Isothiocyanatoacridine (C₁₄H₉N₃S) .

| Property | Urea, 1-(9-Acridinyl)-3-(2-Bromoallyl)- | 9-Isothiocyanatoacridine |

|---|---|---|

| Functional Group | Urea | Isothiocyanate |

| Fluorescence | Moderate (urea may quench emission) | Strong (quantum yield >0.8) |

| Reactivity | Bromoallyl enables cyclization | Reacts with amines/thiols |

Key Insight : Replacing the isothiocyanate group with urea reduces fluorescence intensity but introduces hydrogen-bonding capability .

Bromoallyl-Containing Compounds

Example : 5-(2-Bromoallyl)-hexahydrophenanthridine (C₁₆H₁₉BrN) .

| Property | Urea, 1-(9-Acridinyl)-3-(2-Bromoallyl)- | 5-(2-Bromoallyl)-hexahydrophenanthridine |

|---|---|---|

| Core Structure | Urea | Phenanthridine |

| Bromoallyl Reactivity | Participates in Ni-mediated cyclization | Forms tetracyclic γ-lycorane derivatives |

| Applications | Drug discovery | Alkaloid synthesis |

Key Insight : The bromoallyl group in both compounds acts as a precursor for cyclization, but the urea backbone in the target compound offers hydrogen-bonding-driven self-assembly .

Physicochemical Properties

Table 1: Spectroscopic and Physical Data Comparison

Key Insight : The target compound’s urea C=O stretch (~1660 cm⁻¹) is distinct from thioureas (~1685 cm⁻¹) and nitriles (~2199 cm⁻¹) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.